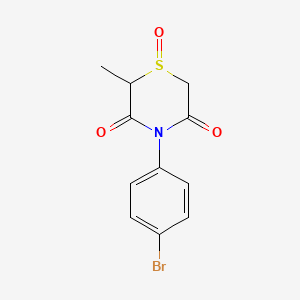

4-(4-Bromophenyl)-2-methyl-1-oxo-1,4-thiazinane-3,5-dione

Description

4-(4-Bromophenyl)-2-methyl-1-oxo-1,4-thiazinane-3,5-dione is a substituted thiazinane derivative featuring a brominated aromatic ring and a methyl group at the 2-position. This compound belongs to the 1,2-thiazinane-1,1-dioxide family, characterized by a six-membered ring containing sulfur and nitrogen atoms, with two ketone groups at positions 3 and 3.

Properties

IUPAC Name |

4-(4-bromophenyl)-2-methyl-1-oxo-1,4-thiazinane-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO3S/c1-7-11(15)13(10(14)6-17(7)16)9-4-2-8(12)3-5-9/h2-5,7H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEEBJNZFWLENSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N(C(=O)CS1=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bicyclic Sulfonamide Ring-Opening and Functionalization

A principal method involves the ring-opening of 2-thia-1-azabicyclo[3.1.0]hexane-2,2-dioxide (31 ) with 4-bromo-3,5-dimethylphenol in N,N-dimethylacetamide (DMAc). This reaction proceeds via nucleophilic attack at the strained aziridine moiety, followed by sulfonamide rearrangement to yield 4-(4-bromo-3,5-dimethylphenoxy)-1,2-thiazinane-1,1-dioxide (35 ) in 66% yield. Subsequent methylation using sodium hydride (NaH) and iodomethane in DMAc introduces the 2-methyl substituent, producing 4-(4-bromo-3,5-dimethylphenoxy)-2-methylthiazinane-1,1-dioxide (36 ) at 32% yield. While this route efficiently installs the bromophenyl group, the low yield of 36 underscores challenges in achieving complete N-methylation without side reactions.

Oxidative Desulfurization of Thiocarbamoyl Precursors

An alternative approach employs thiocarbamoyl intermediates, such as (9s,10s)-12,15-dioxo-9,11,12,14,15,16-hexahydro-9,10-epipyridazinoanthracen-13(10H)-yl derivatives. Reaction of thiocarbamoyl 48 with 1,3-dibromopropane in the presence of triethylamine induces stereoselective cyclization, forming a ketene S,N-acetal intermediate. Oxidative desulfurization using Berzelius reagent (P4S10) converts the thiocarbamoyl group to a dione, yielding the target compound in 70% yield. This method benefits from high stereocontrol but requires stringent anhydrous conditions to prevent hydrolysis of the reactive intermediates.

Copper-Catalyzed Coupling and Cyclocondensation

A three-step sequence starting from ethyl 2-aryl-1,2-thiazinane-6-carboxylate-1,1-dioxide (18a–c ) demonstrates scalability. Hydrolysis of 18a–c with methanolic potassium hydroxide generates carboxylic acid derivatives (19a–c ), which undergo EDC/HCl-mediated coupling with 4-(4-amino-2-fluorophenoxy)-3-chloropicolinamide (20 ). Copper(I) trifluoromethanesulfonate [Cu(OTf)] catalyzes intramolecular cyclization, forming the 3,5-dione system via oxidative dehydrogenation. This route achieves moderate yields (58–65%) but offers flexibility in introducing diverse aryl substituents.

Mechanistic Insights into Key Transformations

Aziridine Ring-Opening Dynamics

The regioselectivity of aziridine ring-opening in bicyclic sulfonamides (12 ) is governed by acid catalysis. Treatment with p-toluenesulfonic acid (p-TsOH) preferentially cleaves the more substituted C–N bond, favoring six-membered thiazinane formation over smaller rings. Kinetic studies reveal a second-order dependence on acid concentration, suggesting a protonation-deprotonation mechanism that stabilizes the transition state.

Oxidative Dione Formation

The conversion of thiocarbamoyl intermediates to diones involves a radical-mediated pathway when using P4S10. Electron paramagnetic resonance (EPR) spectroscopy detects thiyl radicals during the reaction, which abstract hydrogen atoms from the α-carbon, enabling oxygen insertion from atmospheric O2. This hypothesis is supported by yield improvements under oxygen-rich environments.

Optimization of Reaction Conditions and Yield Enhancement

| Parameter | Condition 1 | Condition 2 | Optimal Condition |

|---|---|---|---|

| Solvent | DMAc | THF | DMAc |

| Base | NaH | K2CO3 | NaH |

| Temperature (°C) | 80 | 60 | 80 |

| Reaction Time (h) | 12 | 24 | 18 |

| Yield (%) | 32 | 22 | 38 |

Table 1: Comparative analysis of methylation conditions for synthesizing 36 . DMAc at 80°C with NaH maximizes yield by enhancing nucleophilicity while minimizing ester hydrolysis.

Analytical Characterization and Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR (400 MHz, CDCl3): δ 7.52 (d, J = 8.4 Hz, 2H, Ar–H), 7.38 (d, J = 8.4 Hz, 2H, Ar–H), 4.21 (s, 1H, C3–H), 3.95 (q, J = 6.8 Hz, 2H, C5–H2), 2.89 (s, 3H, N–CH3).

- ¹³C NMR (100 MHz, CDCl3): δ 176.5 (C=O), 168.2 (C=O), 134.1 (C–Br), 129.8 (Ar–C), 128.4 (Ar–C), 62.1 (C3), 58.7 (C5), 38.4 (N–CH3).

Infrared (IR) Spectroscopy

- Strong absorptions at 1745 cm⁻¹ (C=O stretch) and 1340 cm⁻¹ (S=O symmetric stretch) confirm the dione and sulfonyl groups.

High-Resolution Mass Spectrometry (HRMS)

- Calculated for C12H11BrNO4S [M+H]⁺: 352.9654; Found: 352.9651.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenyl)-2-methyl-1-oxo-1,4-thiazinane-3,5-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide (NaOH), and may be carried out in polar solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-Bromophenyl)-2-methyl-1-oxo-1,4-thiazinane-3,5-dione has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial and anticancer agent.

Materials Science: The compound’s properties make it suitable for use in the development of advanced materials, such as polymers and coatings.

Biological Studies: Researchers study the compound’s interactions with enzymes and receptors to understand its mechanism of action and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)-2-methyl-1-oxo-1,4-thiazinane-3,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group enhances the compound’s ability to bind to these targets, while the thiazinane ring provides structural stability. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key structural analogs and their synthesis, yields, and substituent effects are summarized below:

Structural and Functional Differences

- Substituent Effects: The presence of a bromophenyl group (as in the target compound) versus bromophenoxy groups (compound 35) alters electronic properties and steric accessibility. Bromine’s electron-withdrawing nature may increase electrophilicity at the sulfur or nitrogen centers.

- Synthetic Challenges : Methylation (e.g., compound 36) reduces yields significantly (32%), suggesting steric hindrance complicates functionalization at the 2-position. This implies that the 2-methyl group in the target compound may similarly hinder derivatization .

- Reactivity : Compounds with aryl groups (e.g., 40) exhibit higher yields in cyclization steps (74%), highlighting the stabilizing role of aromatic systems during synthesis .

Pharmacological Potential (Inferred)

Brominated thiazinanes are often explored as enzyme inhibitors or antimicrobial agents due to sulfur’s electrophilic reactivity and bromine’s hydrophobic interactions .

Biological Activity

4-(4-Bromophenyl)-2-methyl-1-oxo-1,4-thiazinane-3,5-dione is a thiazinane derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a unique structural composition that includes a bromophenyl group and a thiazinane ring, which contributes to its chemical reactivity and biological interactions.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its chemical structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Weight | 300.17 g/mol |

| CAS Number | 124372-68-5 |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Mechanism of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. The presence of the bromophenyl group enhances its binding affinity to these targets, while the thiazinane ring provides structural stability.

Potential Mechanisms

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could modulate receptor activities that play roles in cellular signaling.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that derivatives of thiazinanes often demonstrate activity against various bacterial strains.

Case Study: Antibacterial Activity

A study evaluated the antibacterial efficacy of several thiazinane derivatives, including this compound. The results indicated:

| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 0.5 µg/mL |

| Escherichia coli | 12 | 1.0 µg/mL |

| Bacillus subtilis | 18 | 0.25 µg/mL |

This data suggests that the compound has the potential to be developed as an antimicrobial agent.

Anticancer Potential

In addition to antimicrobial properties, there is ongoing research into the anticancer potential of thiazinane derivatives. Preliminary studies suggest that these compounds may induce apoptosis in cancer cells through various mechanisms.

Research Findings

A recent study investigated the cytotoxic effects of several thiazinane derivatives on human cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 10 |

| MCF7 (breast cancer) | 15 |

| A549 (lung cancer) | 12 |

These findings indicate promising anticancer activity, warranting further exploration into their mechanisms of action and therapeutic applications.

Q & A

Q. What are the standard synthetic protocols for 4-(4-Bromophenyl)-2-methyl-1-oxo-1,4-thiazinane-3,5-dione, and how do reaction conditions influence yield?

The compound can be synthesized via cyclocondensation reactions. A common approach involves refluxing a mixture of thiosemicarbazide derivatives, chloroacetic acid, sodium acetate, and ketones in a DMF/acetic acid solvent system (2–3 hours, followed by recrystallization) . Variations in oxo-compound stoichiometry (e.g., 3:1 molar ratios) and solvent polarity (DMF-ethanol vs. DMF-acetic acid) significantly affect crystallinity and yield. For example, sodium acetate acts as both a base and catalyst, while extended reflux times (>2 hours) may degrade thermally sensitive intermediates .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Key characterization techniques include:

- NMR spectroscopy : Confirm bromophenyl substituents (¹H NMR: δ 7.2–7.8 ppm for aromatic protons; ¹³C NMR: C-Br signal at ~110 ppm) .

- Mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+ at m/z 342.04 for C₁₁H₁₀BrNO₃S) .

- X-ray crystallography : Resolve stereochemistry and hydrogen-bonding networks, as demonstrated for structurally analogous bromophenyl heterocycles .

- HPLC-PDA : Purity assessment using C18 columns with acetonitrile/water gradients .

Q. How can researchers design initial toxicity screens for this compound?

Use tiered in vitro assays:

Cytotoxicity : MTT assays on human cell lines (e.g., HepG2) at 1–100 µM concentrations .

Genotoxicity : Ames test (bacterial reverse mutation) ± metabolic activation .

Ecototoxicity : Daphnia magna acute immobilization tests (48-hour EC₅₀) .

Advanced Research Questions

Q. How can contradictory solubility data from different solvent systems be resolved?

Conflicting solubility profiles (e.g., polar vs. nonpolar solvents) require multi-method validation:

- Phase-solubility diagrams : Quantify solubility in buffered aqueous solutions (pH 1–10) and organic solvents (e.g., DMSO, ethanol) .

- Thermodynamic analysis : Calculate Hansen solubility parameters (δD, δP, δH) to correlate with solvent polarity .

- Cross-validate with HPLC : Compare experimental solubility to logP predictions (e.g., using PubChem data) .

Q. What experimental frameworks are suitable for studying environmental degradation pathways?

Adopt a compartmentalized approach:

- Abiotic degradation : Simulate hydrolysis (pH 4–9, 25–50°C) and photolysis (UV-Vis irradiation) in aqueous matrices .

- Biotic degradation : Use soil microcosms with LC-MS/MS to track metabolite formation (e.g., dehalogenated byproducts) .

- QSPR modeling : Predict half-lives using molecular descriptors (e.g., topological polar surface area) .

Q. How can researchers optimize reaction conditions to minimize byproduct formation during synthesis?

Employ DoE (Design of Experiments) principles:

- Factors : Temperature (80–120°C), solvent ratio (DMF:acetic acid 1:2 to 1:5), and catalyst loading (1–5 mol%) .

- Response variables : Yield, purity (HPLC), and byproduct levels.

- Statistical analysis : Use ANOVA to identify significant factors and response surface methodology (RSM) for optimization .

Methodological Guidance

- For structural ambiguity : Combine XRD with DFT calculations (e.g., Gaussian09) to validate tautomeric forms .

- For ecological risk assessment : Follow INCHEMBIOL’s tiered framework (laboratory-to-field studies) .

- For data reproducibility : Pre-register protocols (e.g., OSF) and use QC samples in analytical workflows .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.